4-Aminopyrimidine-5-carboxylic acid hydrate
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Overview
Description
4-Aminopyrimidine-5-carboxylic acid hydrate is a pyrimidine derivative with the molecular formula C5H5N3O2·H2O. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a white to yellow powder or crystalline solid that is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine-5-carboxylic acid hydrate typically involves the reduction of 4-aminopyrimidine-5-carbonitrile using hydrogen over palladium on carbon (Pd/C) in an acidic medium such as aqueous hydrochloric acid or trifluoroacetic acid . Another method involves the reduction of 4-amino-6-chloropyrimidine-5-carbaldehyde using Raney nickel in formic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-5-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Aminopyrimidine-5-carboxylic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-aminopyrimidine-5-carboxylic acid hydrate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it can inhibit certain kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- 4-Aminopyrimidine-5-carbaldehyde
- Methyl 4-aminopyrimidine-5-carboxylate
- Ethyl 4-aminopyrimidine-5-carboxylate
- 4-Amino-5-bromopyrimidine
- 5-Methoxypyrimidin-4-amine
Comparison: 4-Aminopyrimidine-5-carboxylic acid hydrate is unique due to its specific functional groups and reactivity. Compared to its analogs, it offers distinct advantages in terms of solubility, stability, and ease of synthesis. Its hydrate form also provides additional stability and ease of handling in various applications .
Properties
CAS No. |
90993-92-3 |
---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-aminopyrimidine-5-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H5N3O2.H2O/c6-4-3(5(9)10)1-7-2-8-4;/h1-2H,(H,9,10)(H2,6,7,8);1H2 |
InChI Key |
YVTXYLOOYPUFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)O.O |
Origin of Product |
United States |
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